molecular formula C5H10S B13758675 Trimethylthiirane CAS No. 53971-47-4

Trimethylthiirane

Cat. No.: B13758675
CAS No.: 53971-47-4
M. Wt: 102.20 g/mol
InChI Key: TWNJQGQIVBDVAB-UHFFFAOYSA-N
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Description

Trimethylthiirane is a sulfur-containing three-membered heterocyclic compound with three methyl substituents. Thiiranes are sulfur analogs of oxiranes (epoxides), where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. This compound’s molecular formula is inferred as C₅H₁₀S (if fully substituted) or C₄H₈S (for 2,2,3-trimethylthiirane), with a molecular weight of ~88–102 g/mol depending on substitution .

Thiiranes are typically synthesized via sulfurization of epoxides or through cyclization reactions involving sulfur donors.

Properties

CAS No.

53971-47-4

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

2,2,3-trimethylthiirane

InChI

InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3

InChI Key

TWNJQGQIVBDVAB-UHFFFAOYSA-N

Canonical SMILES

CC1C(S1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:

(CH3)3S+I+NaH(CH3)3S+NaI+H2(CH_3)_3S^+I^- + NaH \rightarrow (CH_3)_3S^- + NaI + H_2 (CH3​)3​S+I−+NaH→(CH3​)3​S−+NaI+H2​

The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylthiirane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Substituted thiiranes with various functional groups.

Scientific Research Applications

Trimethylthiirane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows this compound to form covalent bonds with other molecules, leading to its diverse chemical behavior.

Comparison with Similar Compounds

Table 1: Key Physical and Electronic Properties of Trimethylthiirane and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Ionization Energy (eV) logPoct/wat Key Features
This compound* C₄H₈S 88.17 Not reported ~3.0 (estimated) High steric hindrance; sulfur ring
2-Methylthiirane C₃H₆S 74.14 Not reported 1.71 (calc.) Less steric bulk; IR data available
trans-2,3-Dimethylthiirane C₄H₈S 88.17 Not reported ~2.5 (estimated) Cis/trans isomerism possible
2,3-Di(trimethylsilyl)thiirane C₈H₁₈SSi₂ 202.46 8.10–8.19 3.225 Silicon substitution enhances IE
Trimethyloxirane (O-analogue) C₅H₁₀O 86.13 Not reported ~1.5 (estimated) Oxygen ring; higher polarity

*Assumed structure: 2,2,3-trimethylthiirane.

Key Observations:

  • Electronic Effects : The ionization energy (IE) of 2,3-di(trimethylsilyl)thiirane (8.10–8.19 eV) is lower than typical oxiranes (~9–10 eV), reflecting sulfur’s reduced electronegativity. This compound’s IE is likely comparable but unmeasured.
  • Hydrophobicity : Methyl and silyl substitutions increase logP values, enhancing lipophilicity. This compound’s logP is estimated to exceed 3.0, making it more hydrophobic than its oxygen analogue (logP ~1.5) .

Reactivity and Stability

Thiiranes are less stable than oxiranes due to weaker C–S bonds and greater ring strain. However, steric protection from methyl groups in this compound may mitigate ring-opening reactions. Comparatively:

  • Ring-Openings : Trimethyloxirane undergoes nucleophilic attacks at the less hindered carbon, whereas this compound’s sulfur atom may direct nucleophiles differently. demonstrates thiiranes reacting with sulfonamides to form N-(thiiran-2-ylmethyl) derivatives .
  • Thermal Stability : Unsubstituted thiirane decomposes at ~200°C , but methyl groups likely increase thermal stability.

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